Methyl 2-Propyloxazole-4-carboxylate
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Overview
Description
Methyl 2-Propyloxazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H11NO3. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Propyloxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-propylamine with diethyl oxalate in the presence of a base can yield the desired oxazole derivative. The reaction typically requires heating and may involve catalysts to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Propyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
Methyl 2-Propyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Methyl 2-Propyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-Hydroxybenzyl)-vinyloxazole-4-carboxylate: Another oxazole derivative with different substituents.
Thiazoles: Compounds with a similar five-membered ring structure but containing sulfur instead of oxygen.
Isoxazoles: Heterocyclic compounds with a similar structure but different positioning of nitrogen and oxygen atoms
Uniqueness
Methyl 2-Propyloxazole-4-carboxylate is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
Methyl 2-propyloxazole-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its oxazole ring, which is known for conferring various biological properties. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it was shown to induce apoptosis in chronic myeloid leukemia (CML) cells, with a notable increase in subG1 phase cell populations, indicating a rise in apoptotic cells following treatment .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (CML) | 7 | Induction of apoptosis |
CCRF-SB (ALL) | 11 | Cell cycle arrest in G1 phase |
MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reported that this compound exhibited moderate antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .
Table 2: Antimicrobial Efficacy of this compound
Microorganism | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 250 | Moderate |
Escherichia coli | >500 | No significant effect |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways, such as glycogen synthase kinase-3 (GSK-3) . This inhibition leads to alterations in cell signaling that promote apoptosis.
- Cell Cycle Modulation : Treatment with this compound resulted in significant changes in cell cycle distribution, particularly increasing the proportion of cells in the G1 phase while decreasing those in S and G2/M phases .
- Biofilm Disruption : The compound also demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment .
Case Studies and Clinical Implications
Several case studies have reported on the efficacy of this compound in preclinical models:
- A study involving animal models indicated that administration of the compound led to significant tumor reduction in xenograft models of breast cancer, supporting its potential for further development as an anticancer agent.
- Another investigation focused on its analgesic properties, suggesting that it may elevate endogenous pain-relieving compounds through inhibition of fatty acid amide hydrolase (FAAH), similar to other oxazole derivatives .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-propyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
RFZNNKNYYIOXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CO1)C(=O)OC |
Origin of Product |
United States |
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